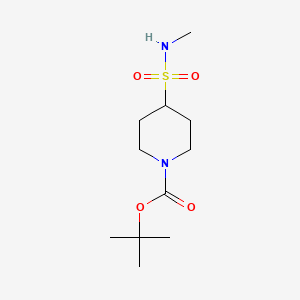
1-Boc-4-(N-methylsulfamoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-(N-methylsulfamoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methylsulfamoyl group at the 4-position of the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(N-methylsulfamoyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with 4-piperidone, which is a common precursor for piperidine derivatives.
Protection: The nitrogen atom of 4-piperidone is protected using tert-butoxycarbonyl (Boc) anhydride to form 1-Boc-4-piperidone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
1-Boc-4-(N-methylsulfamoyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other nucleophiles under acidic conditions.
Oxidation and Reduction: The methylsulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides, depending on the reagents and conditions used.
Hydrolysis: The Boc protecting group can be removed by treatment with acids such as trifluoroacetic acid, yielding the free amine.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(N-methylsulfamoyl)piperidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Boc-4-(N-methylsulfamoyl)piperidine involves its interaction with specific molecular targets. The Boc group provides stability and protects the nitrogen atom during chemical reactions. The methylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s activity . The exact pathways and molecular targets depend on the specific application and the structure of the final product derived from this compound.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-(N-methylsulfamoyl)piperidine can be compared with other similar compounds such as:
1-Boc-4-piperidone: This compound lacks the methylsulfamoyl group and is used as a precursor in the synthesis of various piperidine derivatives.
1-Boc-4-(aminomethyl)piperidine: This compound has an aminomethyl group instead of a methylsulfamoyl group and is used in the synthesis of different pharmaceuticals.
1-Boc-4-(phenylamino)piperidine: This compound contains a phenylamino group and is used as an intermediate in the synthesis of fentanyl analogs.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
tert-butyl 4-(methylsulfamoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-9(6-8-13)18(15,16)12-4/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUUTIXWBOKTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

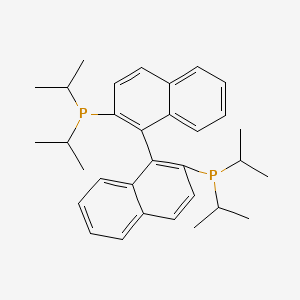

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
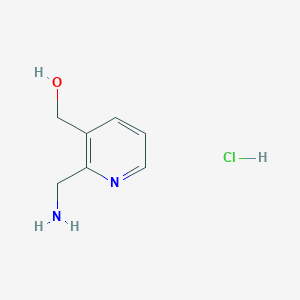



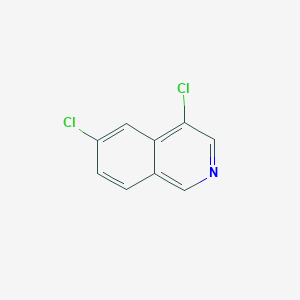
![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
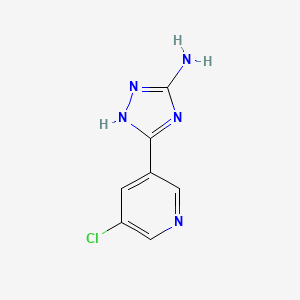
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)

